molecular formula C22H28N2O B565489 rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 CAS No. 1246816-69-2

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3

Cat. No.: B565489
CAS No.: 1246816-69-2
M. Wt: 339.497
InChI Key: MSAFCEWTMBDBFQ-NVFHDQSGSA-N
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Preparation Methods

The synthesis of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves several steps. One possible synthetic route includes the reaction of benzyl chloride with 2-methyl-4-piperidone to form an intermediate, which is then reacted with N-propananilide under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves its interaction with specific molecular targets. As an analog of fentanyl, it is likely to bind to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound may influence its metabolic stability and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .

Comparison with Similar Compounds

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can be compared with other similar compounds such as:

    Fentanyl: A potent synthetic opioid used for pain management and anesthesia.

    Sufentanil: Another potent opioid analgesic with a similar structure to fentanyl.

    Alfentanil: A short-acting opioid analgesic used in anesthesia.

    Remifentanil: An ultra-short-acting opioid analgesic used during surgery.

The uniqueness of this compound lies in its deuterated structure, which can provide advantages in terms of metabolic stability and reduced side effects compared to its non-deuterated counterparts .

Properties

IUPAC Name

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAFCEWTMBDBFQ-NVFHDQSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747121
Record name N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-69-2
Record name N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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